molecular formula C11H17NO B13190783 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Cat. No.: B13190783
M. Wt: 179.26 g/mol
InChI Key: OWNBTCXXIRYCCQ-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a β-adrenergic receptor modulator.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol involves its interaction with molecular targets such as β-adrenergic receptors. By binding to these receptors, it can modulate downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-3-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(5-9(8)2)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3

InChI Key

OWNBTCXXIRYCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(CN)O)C

Origin of Product

United States

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